Proven Synthetic Utility as a Precursor to Potent Antifungal Carboxamides
Derivatives of the target compound have demonstrated superior antifungal activity against G. zeae in vitro, outperforming established commercial fungicides. The target compound is a direct precursor to the active 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide scaffold [1]. When the ethyl ester is hydrolyzed and coupled to a pyridinyl amine, the resulting carboxamides (e.g., compound 6a, 6b, 6c) exhibit >50% inhibition against G. zeae at 100 µg/mL. This activity was notably superior to the commercial fungicides carboxin and boscalid tested under identical conditions [1].
| Evidence Dimension | In vitro antifungal activity (% inhibition of Gibberella zeae) |
|---|---|
| Target Compound Data | >50% inhibition at 100 µg/mL for the most active derivative of the target compound's core scaffold |
| Comparator Or Baseline | Carboxin (commercial fungicide) and Boscalid (commercial fungicide) |
| Quantified Difference | Target compound derivative demonstrated superior inhibition compared to both commercial standards at the same concentration. |
| Conditions | In vitro mycelial growth inhibition assay at 100 µg/mL [1] |
Why This Matters
This direct comparison provides a quantitative benchmark for the compound's potential in antifungal research, indicating its derivatives can surpass the efficacy of existing commercial solutions.
- [1] Wu, Z. et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6268469/. View Source
